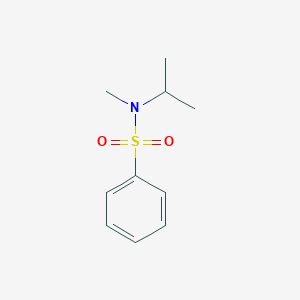

N-methyl-N-propan-2-ylbenzenesulfonamide

Description

N-Methyl-N-propan-2-ylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring sulfonated at the para position, with methyl and isopropyl (propan-2-yl) groups attached to the nitrogen atom. Sulfonamides are widely studied for applications in medicinal chemistry, catalysis, and materials science due to their stability and tunable electronic properties .

Properties

IUPAC Name |

N-methyl-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-9(2)11(3)14(12,13)10-7-5-4-6-8-10/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDYYRKVNZVVAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)S(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Electronic and Steric Effects

N-(2-Formylphenyl)-4-methylbenzenesulfonamide () :

The 2-formylphenyl substituent introduces an electron-withdrawing aldehyde group, increasing the acidity of the sulfonamide NH compared to the methyl/isopropyl groups in the target compound. This enhances reactivity in nucleophilic substitution reactions but reduces stability under basic conditions .- N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide (): The methoxy group is electron-donating, decreasing NH acidity. This compound may exhibit better bioavailability in pharmaceutical contexts .

N-Ethyl-2-Nitrobenzenesulfonamide () :

The nitro group strongly withdraws electrons, significantly increasing NH acidity. This makes the compound more reactive in deprotonation-driven reactions (e.g., alkylation) compared to the target compound’s methyl/isopropyl-substituted analogue .

Functional Group Diversity

N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide () :

The azide groups enable click chemistry applications (e.g., Huisgen cycloaddition), a feature absent in the target compound. However, azides pose safety risks due to explosivity, limiting their utility in large-scale synthesis .(S)-N-(1-Hydroxypropan-2-yl)-2-nitrobenzenesulfonamide () : The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in aqueous media. The nitro group further modulates electronic properties, making this compound suitable for coordination chemistry or as a synthetic intermediate .

Preparation Methods

Reaction Conditions and Procedure

-

Reactants :

-

Process :

-

The amine is dissolved in aqueous Na₂CO₃ to maintain a pH >10, ensuring efficient deprotonation.

-

Benzenesulfonyl chloride is added dropwise at 0–5°C to minimize side reactions.

-

The mixture is stirred at room temperature for 2–4 hours, with reaction progress monitored via thin-layer chromatography (TLC).

-

-

Work-Up :

Key Data

Advantages : High yield, minimal byproducts, and scalability.

Limitations : Requires access to N-methylpropan-2-amine, which may necessitate prior synthesis.

N-Alkylation of Primary Sulfonamide Intermediates

For cases where the secondary amine is unavailable, this compound can be synthesized via sequential alkylation of a primary sulfonamide. This method involves two stages:

Stage 1: Synthesis of N-Methylbenzenesulfonamide

Stage 2: N-Isopropylation Using Electrophiles

-

Reactants :

-

Process :

-

NaH deprotonates the sulfonamide in anhydrous DMF, generating a reactive sulfonamide anion.

-

Isopropyl bromide is added, and the mixture is stirred at room temperature for 1–3 hours.

-

-

Work-Up :

-

The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate.

-

Purification via column chromatography (hexane/ethyl acetate) yields the final compound.

-

Key Data

Mechanistic Insight :

The sulfonamide anion undergoes an Sₙ2 reaction with the alkyl halide, facilitated by the polar aprotic solvent DMF, which stabilizes the transition state.

Optimization of Reaction Parameters

Solvent and Base Selection

Temperature and Stoichiometry

-

Temperature : Room temperature (25°C) suffices for alkylation, avoiding side reactions like over-alkylation.

-

Molar Ratios : A 10% excess of alkyl halide ensures complete conversion of the sulfonamide anion.

Structural Characterization and Analytical Data

Spectroscopic Analysis

Q & A

Q. How can advanced spectroscopic techniques elucidate degradation pathways under stress conditions?

- Methodological Answer :

- LC-MS/MS : Identify degradation products after exposure to heat (60°C), UV light, or oxidative agents (HO) .

- NMR kinetics : Monitor real-time degradation in DO using H NMR to track hydrolysis of the sulfonamide bond .

- EPR spectroscopy : Detect radical intermediates formed during photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.